molecular formula C11H17BClNO4 B560076 Epetraborole hydrochloride CAS No. 1234563-16-6

Epetraborole hydrochloride

Cat. No. B560076
M. Wt: 273.5
InChI Key: DADYQGIQOBJGIW-HNCPQSOCSA-N
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Description

Epetraborole hydrochloride, also known as GSK2251052 hydrochloride, is a potent and selective leucyl-tRNA synthetase inhibitor . It has been used in trials studying the treatment of various infections, including bacterial, intestinal, urinary tract, and community-acquired infections .


Molecular Structure Analysis

Epetraborole hydrochloride is a small molecule with a chemical formula of C11H16BNO4 . It belongs to the class of organic compounds known as phenol ethers, which are aromatic compounds containing an ether group substituted with a benzene ring .


Physical And Chemical Properties Analysis

Epetraborole hydrochloride is a white to off-white solid . The average molecular weight is 237.06, and the monoisotopic molecular weight is 237.117238 .

Scientific Research Applications

  • Epetraborole hydrochloride has been found to be a potent inhibitor of bacterial leucyl-tRNA synthetase, crucial in protein synthesis, and demonstrates significant activity against nontuberculous mycobacteria (Gunn, 1966).

  • The drug is under development for treating MAC lung disease. A study showed that Epetraborole hydrochloride, combined with standard of care regimens, significantly improved efficacy against MAC in a chronic mouse lung infection model (De et al., 2022).

  • Epetraborole hydrochloride has low risk of drug-drug interactions, as in vitro studies suggest it is not a potent reversible or time-dependent inhibitor of major cytochrome P450 enzymes (Shafiee et al., 2022).

  • Another study evaluated the in vitro activity of Epetraborole hydrochloride in drug combinations against various strains of nontuberculous mycobacteria, showing its potential in combination therapy (Destefano et al., 2022).

  • A Phase 1b study on Epetraborole hydrochloride demonstrated its tolerability and predictable pharmacokinetics, supporting its use in MAC lung disease (Eckburg et al., 2022).

  • Research also indicates that Epetraborole hydrochloride's efficacy against Mycobacterium abscessus can be increased with the addition of norvaline, a non-proteinogenic amino acid (Sullivan et al., 2021).

  • Pharmacokinetics/pharmacodynamics studies of Epetraborole hydrochloride in the intracellular hollow fiber system model of MAC lung disease highlighted its high intracellular penetration and bactericidal action (Athale et al., 2022).

Future Directions

Epetraborole hydrochloride is being developed as a once-daily, orally administered treatment for patients with NTM lung disease . The dosage for a pivotal Phase 2/3 study was selected based on the results of a Phase 1b study, and the trial is planned to start in the first half of 2022 . The U.S. Food and Drug Administration has granted Qualified Infectious Disease Product (QIDP) and Fast Track designations for Epetraborole in treatment-refractory MAC lung disease .

properties

IUPAC Name

3-[[(3S)-3-(aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO4.ClH/c13-7-10-8-3-1-4-9(16-6-2-5-14)11(8)12(15)17-10;/h1,3-4,10,14-15H,2,5-7,13H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADYQGIQOBJGIW-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=CC=C2OCCCO)C(O1)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(C2=C(C=CC=C2OCCCO)[C@H](O1)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epetraborole hydrochloride

CAS RN

1234563-16-6
Record name Epetraborole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234563166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-3-(aminomethyl)-7-[(3-hydroxypropyl)oxy]-2,1-benzoxaborol-1(3H)-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPETRABOROLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM0NZY12FA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
M Ullah - 2020 - osf.io
Coronavirus also called SARS-COV-2 showed highly pathogenic, caused severe or even life-threatening diseases, and still transmitted from person-to-person. Given fast evolution of …
Number of citations: 10 osf.io

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